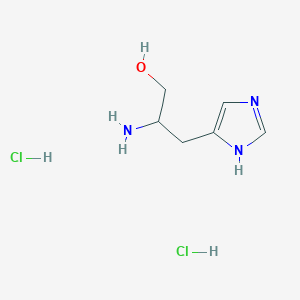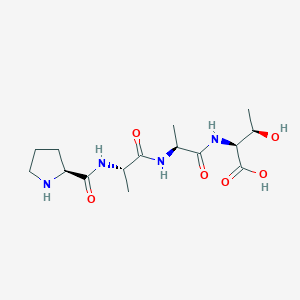
L-Prolyl-L-alanyl-L-alanyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-alanyl-L-alanyl-L-threonine: is a tetrapeptide composed of the amino acids proline, alanine, and threonine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: L-Prolyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the threonine side chain.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products:
Hydrolysis: Produces individual amino acids (proline, alanine, threonine).
Oxidation: Generates oxidized derivatives of the peptide.
Substitution: Results in modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry: L-Prolyl-L-alanyl-L-alanyl-L-threonine is used in studies of peptide chemistry, including investigations into peptide bond formation, stability, and reactivity.
Biology: In biological research, this peptide can serve as a model for studying protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Potential medical applications include the development of peptide-based drugs, where this compound or its derivatives may exhibit therapeutic properties such as antimicrobial or anti-inflammatory activities.
Industry: In industrial settings, peptides like this compound are used in the development of biomaterials, biosensors, and as components in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-alanyl-L-alanyl-L-threonine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the context of its use.
Comparación Con Compuestos Similares
L-Alanyl-L-proline: A dipeptide with applications in studying peptide transport and metabolism.
L-Alanyl-L-glutamine: Used in dietary supplements and parenteral nutrition for its stability and efficacy in elevating plasma and muscle glutamine levels.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria and thermodynamic properties.
Uniqueness: L-Prolyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence and the presence of threonine, which can introduce additional functional groups for chemical modifications and interactions. This uniqueness can lead to distinct biological activities and applications compared to other peptides.
Propiedades
Número CAS |
798540-87-1 |
|---|---|
Fórmula molecular |
C15H26N4O6 |
Peso molecular |
358.39 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H26N4O6/c1-7(18-14(23)10-5-4-6-16-10)12(21)17-8(2)13(22)19-11(9(3)20)15(24)25/h7-11,16,20H,4-6H2,1-3H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |
Clave InChI |
PXBBYLSLZXKJJE-HHKYUTTNSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C1CCCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


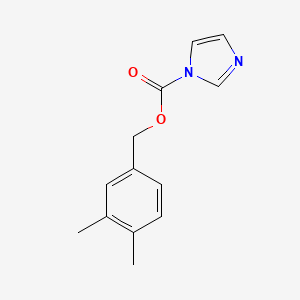
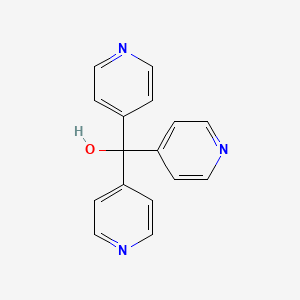
![Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12519052.png)
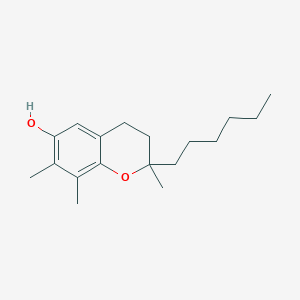
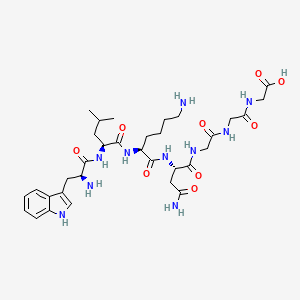

![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)

![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)

